molecular formula C23H27N5O3 B2490514 4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876674-69-0

4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2490514
CAS RN: 876674-69-0
M. Wt: 421.501
InChI Key: PXHFORAOVPXJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality 4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Mesoionic Purinone Analogs : A study explored mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones as analogs of purine-2,8-dione. These analogs underwent hydrolytic ring-opening reactions, producing 2-(4-imidazol-idon-2-ylidenyl)acetamides. This research contributes to understanding the chemical properties and potential applications of similar purinone compounds (Coburn & Taylor, 1982).

  • Biological Evaluation of Purine Derivatives : Another study synthesized and evaluated 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives for their affinity to serotonin receptors and as phosphodiesterase inhibitors. These compounds showed potential as antidepressants and anxiolytics, providing insight into the therapeutic applications of purine derivatives (Zagórska et al., 2016).

  • Synthesis of Imidazole Derivatives : A study on N-(Imidazol-1-ylmethyl)phthalimide examined its synthesis and crystal structure, which involved weak intermolecular interactions. This research adds to the knowledge of imidazole derivatives, which can be relevant for similar compounds (Wang et al., 2008).

  • Antimycotic Properties of Imidazole Derivatives : The synthesis and antimycotic properties of certain imidazole derivatives were investigated. These compounds showed in vitro activity against fungi and bacteria, suggesting potential applications in antimycotic therapies (Heeres & van Cutsem, 1981).

  • Protoporphyrinogen Oxidase Inhibitors : Novel phthalimide derivatives were synthesized as potential inhibitors of protoporphyrinogen oxidase, a target for herbicide discovery. This study's findings can inform the development of herbicides and other agricultural chemicals (Gao et al., 2019).

  • Cytotoxicity of Imidazoquinolinedione Derivatives : A study evaluated the cytotoxicity of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-dione derivatives, revealing high cytotoxicity against human colon tumor cells. This research contributes to the development of new anticancer drugs (Suh et al., 2000).

properties

IUPAC Name

4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-14-7-5-8-17(11-14)12-27-21(29)19-20(25(4)23(27)30)24-22-26(13-18-9-6-10-31-18)15(2)16(3)28(19)22/h5,7-8,11,18H,6,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHFORAOVPXJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CC5CCCO5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.